(2P)-2-(isoquinolin-4-yl)-1-[4-(methylamino)-4-oxobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDD-1845 is a non-covalent, non-peptide inhibitor that exhibits potent inhibition of the main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). It has a K_i value of 3 nanomolar and is effective against various Mpro variants, including ΔP168, A173V, and the combined ΔP168/A173V variant .
Preparation Methods
The synthesis of CDD-1845 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques and requires precise control of reaction parameters to achieve the desired purity and yield .
Industrial production of CDD-1845 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of automated reactors, high-performance liquid chromatography for purification, and rigorous testing for impurities .
Chemical Reactions Analysis
CDD-1845 undergoes various chemical reactions, primarily focusing on its interaction with the main protease of SARS-CoV-2. The compound is designed to inhibit the protease through non-covalent interactions, which involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions are crucial for the compound’s inhibitory activity and its ability to bind effectively to the protease .
Common reagents and conditions used in the synthesis and reactions of CDD-1845 include organic solvents, catalysts, and specific temperature and pH conditions. The major products formed from these reactions are the intermediate compounds and the final CDD-1845 molecule .
Scientific Research Applications
CDD-1845 has significant scientific research applications, particularly in the fields of virology, microbiology, and medicinal chemistry. Its primary use is as a potent inhibitor of the main protease of SARS-CoV-2, making it a valuable tool for studying the virus’s replication and developing antiviral therapies .
In chemistry, CDD-1845 serves as a model compound for studying non-covalent inhibitors and their interactions with target proteins. In biology and medicine, it is used to investigate the mechanisms of viral inhibition and to develop potential treatments for coronavirus disease 2019 (COVID-19). Additionally, CDD-1845 may have applications in the pharmaceutical industry for the development of new antiviral drugs .
Mechanism of Action
CDD-1845 exerts its effects by binding to the main protease of SARS-CoV-2, inhibiting its activity and preventing the virus from replicating. The compound’s non-covalent interactions with the protease involve hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the inhibitor-protease complex and block the protease’s active site .
The molecular targets of CDD-1845 are the active site residues of the main protease, which are essential for the protease’s catalytic activity. By binding to these residues, CDD-1845 effectively inhibits the protease and disrupts the viral replication process .
Comparison with Similar Compounds
CDD-1845 is unique among similar compounds due to its high potency and specificity for the main protease of SARS-CoV-2. Other similar compounds include atazanavir sulfate, SARS-CoV-2-IN-39, punicalagin, GS-441524, kansuinine B, VV116, CCF0058981, and EIDD-2801 .
Compared to these compounds, CDD-1845 exhibits a higher affinity for the main protease and is effective against multiple protease variants. This makes it a valuable tool for studying viral inhibition and developing antiviral therapies .
Properties
Molecular Formula |
C34H31N5O2 |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
2-isoquinolin-4-yl-3-[4-(methylamino)-4-oxobutyl]-N-[(1S)-1-naphthalen-2-ylethyl]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C34H31N5O2/c1-22(24-17-16-23-9-3-4-10-25(23)19-24)37-34(41)28-13-7-14-30-32(28)39(18-8-15-31(40)35-2)33(38-30)29-21-36-20-26-11-5-6-12-27(26)29/h3-7,9-14,16-17,19-22H,8,15,18H2,1-2H3,(H,35,40)(H,37,41)/t22-/m0/s1 |
InChI Key |
CTPLSMAVLSTZPJ-QFIPXVFZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=CC=CC=C2C=C1)NC(=O)C3=C4C(=CC=C3)N=C(N4CCCC(=O)NC)C5=CN=CC6=CC=CC=C65 |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C3=C4C(=CC=C3)N=C(N4CCCC(=O)NC)C5=CN=CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.